Fmoc-高精氨酸(Pbf)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Fmoc-Arg(Pbf)-OH, closely related to Fmoc-Homoarg(Pbf)-OH, has been optimized to improve yields and quality. Adding phase-transfer catalyzer tetraethyl ammonium bromide (TEBA) during the Pbf protecting group's introduction enhances the reaction speed and reduces Pbf-Cl hydrolyzation. A notable improvement in yield, from 59% to 72%, was achieved by incorporating cyclohexylamine during salt formation with Cbz-Arg(Pbf)-OH (Hong Yong-yu, 2006).

Molecular Structure Analysis

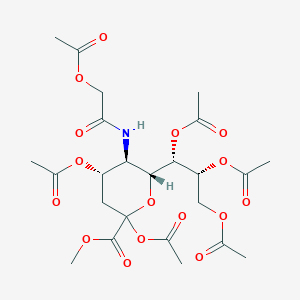

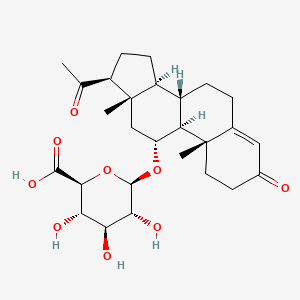

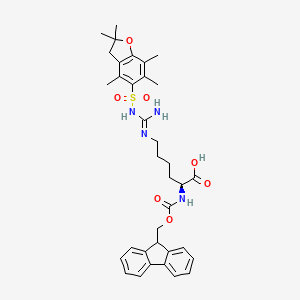

The chemical structure of Fmoc-Homoarg(Pbf)-OH incorporates the Fmoc group for N-terminal protection and the Pbf group for side chain protection of the arginine residue. The molecular structure facilitates its role in peptide synthesis by preventing premature reaction or degradation of the amino acid's functional groups.

Chemical Reactions and Properties

Fmoc-Homoarg(Pbf)-OH is utilized in peptide synthesis reactions, where its protective groups are removed under specific conditions to allow peptide bond formation. Its properties enable high-efficiency coupling reactions in solid-phase peptide synthesis (SPPS), especially when challenging amino acids are involved. An example is the successful development of a method for incorporating Fmoc-Arg(Pbf)-OH in SPPS using N-butylpyrrolidinone (NBP) as a solvent, highlighting the compound's adaptability to alternative and less hazardous solvents (B. G. de la Torre et al., 2020).

科学研究应用

基于肽的水凝胶在生物医学中的应用

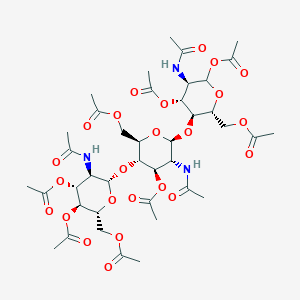

Fmoc-高精氨酸(Pbf)-OH: 用于合成基于肽的水凝胶(PHG),PHG是一种生物相容性材料,适用于各种生物医学应用。 这些水凝胶可用作药物递送系统、用于成像的诊断工具以及组织工程的支架 {svg_1}。含有 Fmoc 基团的肽的自组装性质允许创建完全支持细胞粘附、存活和增殖的水凝胶。

组织工程

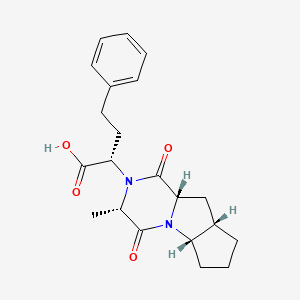

该化合物形成刚性水凝胶的能力使其成为组织工程应用的极佳候选者。 例如,Fmoc-K3 水凝胶作为生物打印材料具有巨大潜力,可提供生理相关的环境,支持细胞的生长和复制 {svg_2}。

药物递送系统

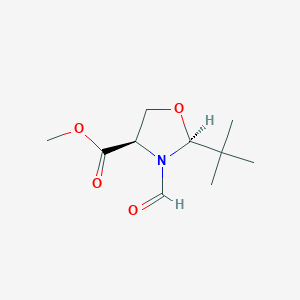

在药物递送领域,This compound 衍生物可以被工程化以创建对特定刺激做出反应的水凝胶,从而实现治疗剂的受控释放。 这种靶向递送系统在需要局部或持续释放药物的治疗中特别有利 {svg_3}。

诊断成像

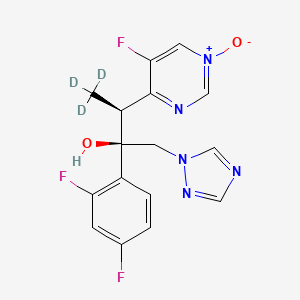

含有This compound 的肽水凝胶可以被设计为增强诊断成像中的对比度。 它们对刺激的生物相容性和响应性使其适合用作各种成像模式中的对比剂,有助于疾病的检测和诊断 {svg_4}。

生物模板化和催化

Fmoc 修饰的氨基酸的自组装特性被利用在生物模板化和催化中。 这些材料可以作为纳米材料合成的模板,或由于其结构化和功能性表面而作为化学反应中的催化剂 {svg_5}。

抗菌和治疗特性

Fmoc 修饰的肽: 包括This compound,表现出抗菌特性,使其成为开发新型抗生素的候选者。 此外,它们的治疗特性正在被探索用于治疗各种疾病,为医学研究和药物开发提供了新的途径 {svg_6}。

属性

IUPAC Name |

(2S)-6-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36)37-17-11-10-16-29(32(40)41)38-34(42)45-19-28-25-14-8-6-12-23(25)24-13-7-9-15-26(24)28/h6-9,12-15,28-29H,10-11,16-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGZBRBJANHMLA-LJAQVGFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N4O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673771 |

Source

|

| Record name | (E)-N~6~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

401915-53-5, 1159680-21-3 |

Source

|

| Record name | (E)-N~6~-{Amino[(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)amino]methylidene}-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-L-HomoArg(Pbf)-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。